N-Isobutylthietan-3-amine Predicted LogP and TPSA vs. Unsubstituted Thietan-3-amine
N-Isobutylthietan-3-amine exhibits a predicted octanol-water partition coefficient (LogP) of 1.35 and a topological polar surface area (TPSA) of 12.03 Ų . In contrast, the parent, unsubstituted thietan-3-amine has a predicted LogP of -0.07 [1]. This difference of 1.42 LogP units represents a >25-fold increase in lipophilicity for the N-isobutyl derivative.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.35 |
| Comparator Or Baseline | Thietan-3-amine: -0.07 |
| Quantified Difference | +1.42 LogP units |
| Conditions | Predicted values from commercial databases |
Why This Matters
This quantifiable increase in lipophilicity is critical for medicinal chemists seeking to improve membrane permeability or modulate metabolic stability in a lead series.
- [1] Chembase. (n.d.). thietan-3-amine (Product ID EN300-76059). Retrieved April 20, 2026. View Source
